N-(1H-imidazol-2-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
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Description
N-(1H-imidazol-2-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a useful research compound. Its molecular formula is C14H13N5O2 and its molecular weight is 283.29 g/mol. The purity is usually 95%.
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Biological Activity
N-(1H-imidazol-2-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C12H12N4O2 and a molecular weight of approximately 244.25 g/mol. The structural formula is characterized by the presence of an imidazole ring and a phthalazinone moiety, which are critical for its biological interactions.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurological processes. Its potential as a β-secretase (BACE-1) inhibitor has been highlighted in studies focusing on Alzheimer's disease.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit BACE-1 activity, which is crucial for the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides, a key factor in Alzheimer's pathology. The most potent analogs showed IC50 values around 4.6 μM, indicating significant inhibitory effects while maintaining low cytotoxicity levels .
Pharmacokinetics and Bioavailability
The compound's pharmacokinetic profile suggests favorable blood-brain barrier (BBB) permeability, making it a promising candidate for central nervous system (CNS) applications. Studies utilizing PAMPA (Parallel Artificial Membrane Permeability Assay) have indicated high predicted permeability values .
Case Study 1: Alzheimer's Disease Model
In a recent study involving transgenic mice models of Alzheimer's disease, this compound was administered to evaluate its effects on cognitive decline. The results demonstrated significant improvements in memory retention and reduction in amyloid plaque formation compared to control groups .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The compound exhibited protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing cell viability under stress conditions .
Table 1: Biological Activity Summary
Activity | IC50 (μM) | Comments |
---|---|---|
BACE-1 Inhibition | 4.6 | Promising lead for Alzheimer's treatment |
Neuroprotection | N/A | Reduces oxidative stress in neurons |
BBB Permeability | High | Favorable for CNS targeting |
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Molecular Weight | 244.25 g/mol |
Solubility | Soluble in DMSO |
LogP | 2.5 |
Properties
Molecular Formula |
C14H13N5O2 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C14H13N5O2/c1-19-13(21)10-5-3-2-4-9(10)11(18-19)8-12(20)17-14-15-6-7-16-14/h2-7H,8H2,1H3,(H2,15,16,17,20) |
InChI Key |
CYBGSUBINYQVNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.